molecular formula C7H3BrN2O2S B2903952 3-Bromo-4-nitrophenylthiocyanate CAS No. 2149591-25-1

3-Bromo-4-nitrophenylthiocyanate

Cat. No.: B2903952
CAS No.: 2149591-25-1
M. Wt: 259.08
InChI Key: SNWDYGOKQXTVTO-UHFFFAOYSA-N
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Description

3-Bromo-4-nitrophenylthiocyanate is an organic compound with the molecular formula C7H3BrN2O2S. It is a derivative of phenylthiocyanate, where the phenyl ring is substituted with bromine and nitro groups at the 3 and 4 positions, respectively. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-nitrophenylthiocyanate typically involves the thiocyanation of 3-bromo-4-nitroaniline. The reaction is carried out using thiocyanogen or a thiocyanate salt in the presence of an oxidizing agent. The reaction conditions often include solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-nitrophenylthiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The thiocyanate group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon or platinum oxide in hydrogenation reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

    Nucleophilic Substitution: Substituted phenylthiocyanates.

    Reduction: 3-Bromo-4-aminophenylthiocyanate.

    Oxidation: Sulfonyl derivatives of this compound.

Scientific Research Applications

3-Bromo-4-nitrophenylthiocyanate is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme inhibition and protein labeling due to its reactive thiocyanate group.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitrophenylthiocyanate involves its reactivity towards nucleophiles and electrophiles. The thiocyanate group can act as a leaving group in nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    3-Bromo-4-nitroaniline: Lacks the thiocyanate group but shares the bromine and nitro substitutions.

    4-Nitrophenylthiocyanate: Lacks the bromine substitution but has the nitro and thiocyanate groups.

    3-Bromo-4-aminophenylthiocyanate: A reduced form of 3-Bromo-4-nitrophenylthiocyanate with an amino group instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both bromine and nitro groups along with the reactive thiocyanate group. This combination of functional groups allows for diverse chemical reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

(3-bromo-4-nitrophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-6-3-5(13-4-9)1-2-7(6)10(11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWDYGOKQXTVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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